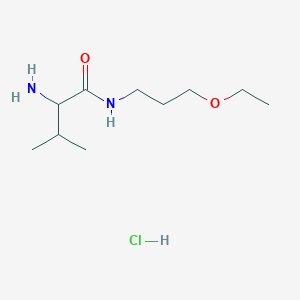
1,3-Difluor-5-methyl-2-nitrobenzol
Übersicht
Beschreibung
1,3-Difluoro-5-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 g/mol . This compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 1,3-Difluoro-5-methyl-2-nitrobenzene is1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 . The Canonical SMILES is CC1=C(C=C(C=C1F)N+[O-])F . Physical And Chemical Properties Analysis
1,3-Difluoro-5-methyl-2-nitrobenzene has a density of 1.4±0.1 g/cm³ . It has a boiling point of 231.1±35.0 °C . The compound has a molar refractivity of 37.6±0.3 cm³ . It has a polar surface area of 46 Ų .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt in der organischen Synthese
1,3-Difluor-5-methyl-2-nitrobenzol: ist ein wertvolles Zwischenprodukt in der organischen Synthese . Seine einzigartige Struktur, die sowohl elektronenziehende Nitro- als auch Fluor-Gruppen aufweist, macht es zu einer vielseitigen Verbindung für den Aufbau komplexer Moleküle. Es ist besonders nützlich bei der Synthese aromatischer Verbindungen, bei denen die Einführung von Fluoratomen die chemischen und physikalischen Eigenschaften des Endprodukts deutlich verändern kann.
Pharmazeutische Forschung
In der pharmazeutischen Forschung dient diese Verbindung als Vorläufer bei der Synthese verschiedener Medikamente . Das Vorhandensein von Fluoratomen kann die biologische Aktivität von Pharmazeutika verbessern, ihre metabolische Stabilität erhöhen und ihre Lipophilie steigern, was für das Durchqueren von Zellmembranen entscheidend ist.
Entwicklung von Agrochemikalien
Die Reaktivität der Verbindung aufgrund der Nitrogruppe ermöglicht ihren Einsatz bei der Entwicklung von Agrochemikalien . Sie kann in Pestizide und Herbizide umgewandelt werden und bietet einen effektiven Schutz vor Schädlingen und Unkräutern, was zu einer Steigerung der landwirtschaftlichen Produktivität beiträgt.
Produktion von Farbstoffen
This compound: kann bei der Herstellung von Farbstoffen eingesetzt werden . Seine Molekülstruktur begünstigt die Erzeugung von Farbstoffen mit spezifischen Eigenschaften wie verbesserter Farbechtheit und Helligkeit, die für die Textil- und Tintenindustrie unerlässlich sind.
Anwendungen in der Materialwissenschaft
Diese Verbindung findet Anwendungen in der Materialwissenschaft aufgrund ihres Potenzials zur Modifizierung der Eigenschaften von Materialien. Beispielsweise kann sie bei der Synthese von Polymeren verwendet werden, bei der die Einführung von Fluoratomen zu Materialien mit erhöhter Lösungsmittelbeständigkeit und thermischer Degradation führen kann.
Chemisches Forschungswerkzeug
Als Forschungschemikalie ist This compound ein Werkzeug zur Untersuchung verschiedener chemischer Reaktionen . Forscher können seine Reaktivitätsmuster untersuchen, seine Rolle in verschiedenen chemischen Umgebungen erforschen und es zur Entwicklung neuer Synthesemethoden verwenden.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-difluoro-5-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-2-5(8)7(10(11)12)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDKCOBKMXBXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718846 | |
| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932373-92-7 | |
| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932373-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Difluoro-5-methyl-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)
-methanone hydrochloride](/img/structure/B1398407.png)


![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)

